molecular formula C8H6N4 B13668560 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile

Cat. No.: B13668560
M. Wt: 158.16 g/mol
InChI Key: AZIYCNGYAWVABX-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile (CAS: 2166906-59-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₄ and a molecular weight of 158.16 g/mol . The structure comprises an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carbonitrile group at position 4.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-methylimidazo[1,2-b]pyridazine-6-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-5-12-8(10-6)3-2-7(4-9)11-12/h2-3,5H,1H3

InChI Key

AZIYCNGYAWVABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives with Varied Substituents

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Spectral Data (CN IR, cm⁻¹) Reference
2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile C₈H₆N₄ 158.16 2-CH₃, 6-CN ~2,220 (predicted)
6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile C₉H₇N₄ 187.18 3-CN, 6-CH₂CH₂ Not reported
2-Chloromethyl-3-nitroimidazo[1,2-b]pyridazine C₇H₆ClN₅O₂ 239.61 2-CH₂Cl, 3-NO₂ N/A
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S 403.45 6-CN, fused thiazolo-pyrimidine core 2,209
2-Methylimidazo[1,2-b]pyridazin-6-amine C₇H₈N₄ 148.17 2-CH₃, 6-NH₂ N/A
Key Observations :

Substituent Effects: The carbonitrile group at position 6 in the target compound enhances electrophilicity compared to the amine-substituted analogue (2-Methylimidazo[1,2-b]pyridazin-6-amine) . Steric and Electronic Modifications: Derivatives like 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine () exhibit altered reactivity due to electron-withdrawing nitro and chloromethyl groups, which may limit their utility in biological systems compared to the less sterically hindered target compound .

Synthetic Routes :

  • The target compound is synthesized via methods involving cyclocondensation and nitrile introduction, similar to routes described for fused thiazolo-pyrimidine derivatives (e.g., compound 11b in ). However, the latter requires aromatic aldehydes and chloroacetic acid, leading to more complex fused-ring systems .
  • In contrast, 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine () is prepared via nitration of a chloromethyl precursor, a route less applicable to carbonitrile derivatives .

The fused thiazolo-pyrimidine derivative (11b, ) shows moderate yields (68%) and IR-confirmed CN groups, but its larger structure may reduce bioavailability compared to simpler imidazo[1,2-b]pyridazines .

Comparison with Non-Imidazo Heterocycles

DNA Binding and Aromaticity Effects :
  • Aromatized indeno[1,2-b]quinoline-9,11-diones () exhibit higher DNA binding affinities than non-aromatized analogues due to planar aromatic systems. While unrelated structurally, this highlights the importance of aromaticity in bioactivity—a property shared by the imidazo[1,2-b]pyridazine core of the target compound .
Kinase Inhibition :
  • Indeno[1,2-b]indole derivatives () with submicromolar CK2 inhibitory activity (e.g., compound 5a, IC₅₀ = 0.17 µM) demonstrate that nitrogen-rich heterocycles with electron-withdrawing groups (e.g., CN) are promising scaffolds. The target compound’s carbonitrile group may similarly enhance kinase binding .

Biological Activity

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridazine core fused with an imidazole ring and a cyano group at the 6-position. Its molecular formula is C_8H_6N_4, with a molecular weight of 158.16 g/mol. This structural arrangement is crucial for its interactions with biological targets.

Antimicrobial Activity

Research indicates that 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile exhibits significant antimicrobial properties . Preliminary studies suggest it can inhibit microbial growth effectively, making it a candidate for further exploration in the development of antimicrobial agents.

The anticancer potential of this compound has been investigated extensively, particularly in relation to its ability to inhibit specific cellular pathways. The mechanism typically involves interactions with enzymes or receptors that modulate biological pathways, particularly those involved in cancer proliferation.

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit anti-proliferative activity against various human cancer cell lines. For instance, compounds derived from this class showed significant activity against non-small cell lung cancer (NSCLC) cell lines A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . Notably, compounds A17 and A18 demonstrated mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.
  • In Vivo Studies : The anticancer effects were further validated in vivo using established nude mice A549 xenograft models, where compound A17 exhibited significant tumor growth inhibition .

Comparative Analysis of Related Compounds

To understand the unique properties of 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridineContains an imidazole ring fused to a pyridineAntimicrobial, anticancer properties
Imidazo[4,5-b]pyridineExhibits diverse biological activitiesAnalgesic, anti-inflammatory
2-Methylimidazo[1,2-b]pyridazineUnique structure allowing interaction with various targetsAntimicrobial, anticancer

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